molecular formula C10H13IO B8194394 2-Iodo-1-methyl-4-propoxybenzene

2-Iodo-1-methyl-4-propoxybenzene

Cat. No.: B8194394
M. Wt: 276.11 g/mol
InChI Key: RVWCTGNRZNJYQK-UHFFFAOYSA-N
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Description

2-Iodo-1-methyl-4-propoxybenzene is an organic compound with the molecular formula C10H13IO. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the second position, a methyl group at the first position, and a propoxy group at the fourth position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-methyl-4-propoxybenzene typically involves the iodination of 1-methyl-4-propoxybenzene. A common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. Industrial methods often focus on scalability and cost-effectiveness while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1-methyl-4-propoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form deiodinated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives.

    Coupling Products: Biaryl compounds or other coupled products.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Deiodinated benzene derivatives.

Scientific Research Applications

2-Iodo-1-methyl-4-propoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic applications.

    Medicine: Investigated for its potential role in drug discovery and development. It can serve as a building block for designing new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Iodo-1-methyl-4-propoxybenzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    2-Iodo-1-methyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a propoxy group.

    2-Iodo-1-methyl-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a propoxy group.

    2-Bromo-1-methyl-4-propoxybenzene: Similar structure but with a bromine atom instead of an iodine atom.

Uniqueness: 2-Iodo-1-methyl-4-propoxybenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine or chlorine analogs. The propoxy group also influences its solubility and interaction with other molecules, making it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

2-iodo-1-methyl-4-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO/c1-3-6-12-9-5-4-8(2)10(11)7-9/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWCTGNRZNJYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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